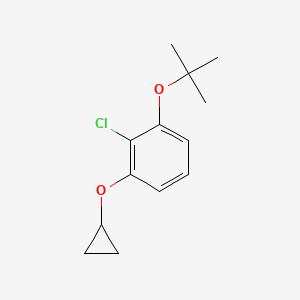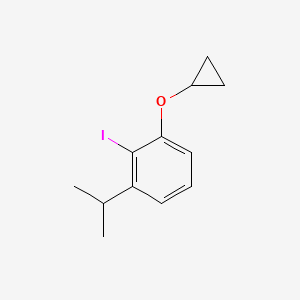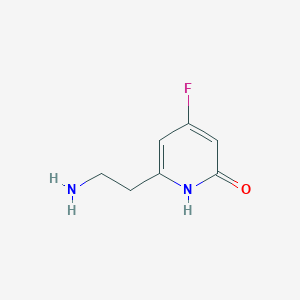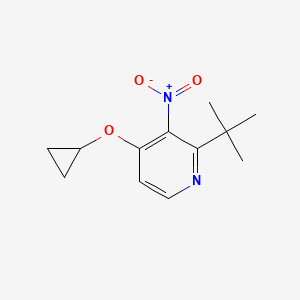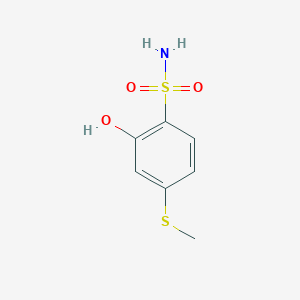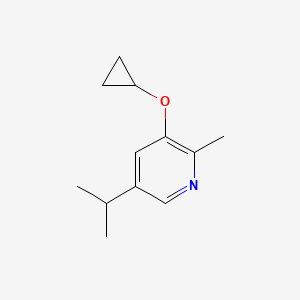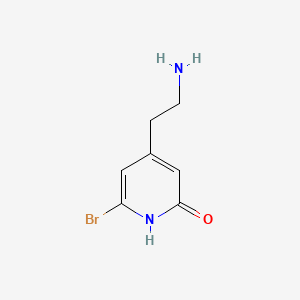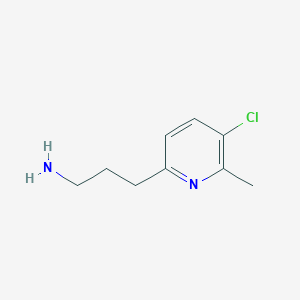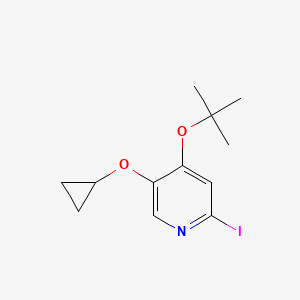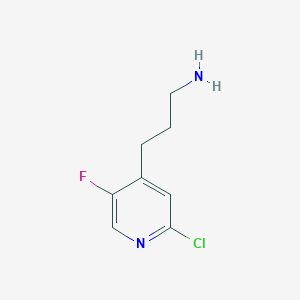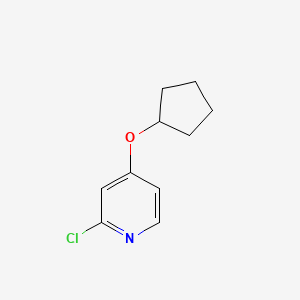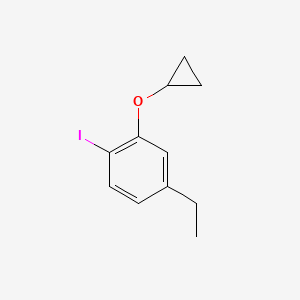
2-Cyclopropoxy-4-ethyl-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-ethyl-1-iodobenzene is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-4-ethyl-1-iodobenzene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor compound. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-4-ethyl-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding quinones or other oxidized derivatives.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as the Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Applications De Recherche Scientifique
2-Cyclopropoxy-4-ethyl-1-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-iodobenzene depends on its specific application. In the context of radiolabeled imaging agents, the compound targets specific biological pathways or receptors, allowing for the visualization of biological processes in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-4-ethyl-1-iodobenzene can be compared with other similar compounds such as:
1-Cyclopropoxy-4-ethyl-2-iodobenzene: This compound has a similar structure but with the iodine atom in a different position on the benzene ring.
2-Cyclopropoxy-1-ethyl-4-iodobenzene: Another isomer with the ethyl and iodine groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H13IO |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
Clé InChI |
GVBPWJTUJJWRPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


